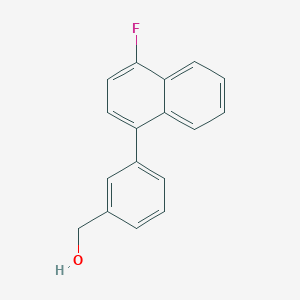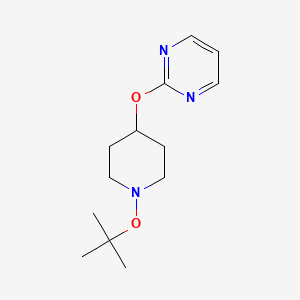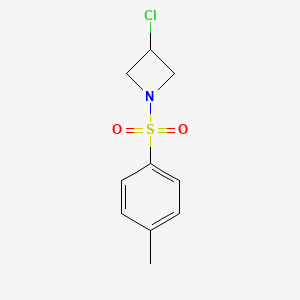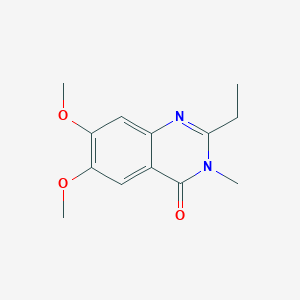
Cyclohexanone, 3-(dimethylphenylsilyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethyl(phenyl)silyl)-3-methylcyclohexanone: is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and two methyl groups, which is further attached to a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl(phenyl)silyl)-3-methylcyclohexanone typically involves the reaction of a cyclohexanone derivative with a dimethyl(phenyl)silyl reagent. One common method is the nucleophilic substitution of a chlorosilane with a cyclohexanone derivative under basic conditions. For example, the reaction of 3-chlorocyclohexanone with dimethyl(phenyl)silyl lithium can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethyl(phenyl)silyl)-3-methylcyclohexanone: can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced using hydrosilanes as reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the silicon center, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracetic acid are commonly used in the Fleming-Tamao oxidation.
Reduction: Hydrosilanes like triethylsilane or diphenylsilane can be used as reducing agents.
Substitution: Dimethyl(phenyl)silyl lithium or other silyl reagents can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major product is typically a hydroxylated derivative of the original compound.
Reduction: The major products are often the corresponding alcohols or alkanes.
Substitution: The products depend on the nucleophile used but generally involve the replacement of the silyl group with the nucleophile.
Wissenschaftliche Forschungsanwendungen
3-(Dimethyl(phenyl)silyl)-3-methylcyclohexanone: has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Dimethyl(phenyl)silyl)-3-methylcyclohexanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The silicon atom in the compound can interact with electrophilic centers in other molecules, facilitating reactions such as nucleophilic substitution and oxidation.
Pathways Involved: The compound can participate in pathways involving silicon-based intermediates, such as silyl cations or radicals, which can undergo further transformations.
Vergleich Mit ähnlichen Verbindungen
3-(Dimethyl(phenyl)silyl)-3-methylcyclohexanone: can be compared with other similar silicon-containing compounds:
Eigenschaften
CAS-Nummer |
67263-00-7 |
|---|---|
Molekularformel |
C15H22OSi |
Molekulargewicht |
246.42 g/mol |
IUPAC-Name |
3-[dimethyl(phenyl)silyl]-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C15H22OSi/c1-15(11-7-8-13(16)12-15)17(2,3)14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-12H2,1-3H3 |
InChI-Schlüssel |
PEEHRVLUQSTLEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(=O)C1)[Si](C)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B11863737.png)




![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11863765.png)




![(6aR,9R)-4,6,6a,7,8,9-Hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B11863796.png)


